molecular formula C22H18N2O3 B14186300 2-[3-(Benzyloxy)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole CAS No. 863211-70-5

2-[3-(Benzyloxy)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole

Cat. No.: B14186300
CAS No.: 863211-70-5
M. Wt: 358.4 g/mol
InChI Key: GLEPSNVRYJGCQS-UHFFFAOYSA-N
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Description

2-[3-(Benzyloxy)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of an oxadiazole ring substituted with benzyloxy and methoxy groups on the phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Benzyloxy)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3-(benzyloxy)-4-methoxybenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction proceeds through the formation of an intermediate acyl hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Benzyloxy)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the oxadiazole ring produces amine derivatives.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(Benzyloxy)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(Benzyloxy)-4-methylphenyl]-5-phenyl-1,3,4-oxadiazole
  • 2-[3-(Benzyloxy)-4-hydroxyphenyl]-5-phenyl-1,3,4-oxadiazole
  • 2-[3-(Benzyloxy)-4-chlorophenyl]-5-phenyl-1,3,4-oxadiazole

Uniqueness

2-[3-(Benzyloxy)-4-methoxyphenyl]-5-phenyl-1,3,4-oxadiazole stands out due to the presence of both benzyloxy and methoxy groups, which confer unique electronic and steric properties. These features enhance its reactivity and potential for functionalization, making it a valuable compound for various applications.

Properties

CAS No.

863211-70-5

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

2-(4-methoxy-3-phenylmethoxyphenyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C22H18N2O3/c1-25-19-13-12-18(14-20(19)26-15-16-8-4-2-5-9-16)22-24-23-21(27-22)17-10-6-3-7-11-17/h2-14H,15H2,1H3

InChI Key

GLEPSNVRYJGCQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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